Diprofene

CAS No.: 5835-72-3

Cat. No.: VC3905790

Molecular Formula: C22H29NOS

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5835-72-3 |

|---|---|

| Molecular Formula | C22H29NOS |

| Molecular Weight | 355.5 g/mol |

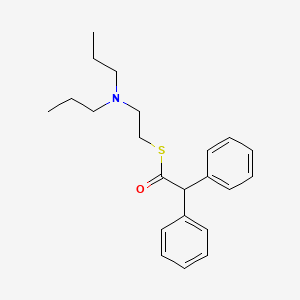

| IUPAC Name | S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate |

| Standard InChI | InChI=1S/C22H29NOS/c1-3-15-23(16-4-2)17-18-25-22(24)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |

| Standard InChI Key | WEXRVFDKZKSKQS-UHFFFAOYSA-N |

| SMILES | CCCN(CCC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

| Canonical SMILES | CCCN(CCC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Chemical and Structural Properties

Diprofene’s molecular architecture is characterized by an achiral structure with no defined stereocenters or E/Z isomerism, as evidenced by its IUPAC name and SMILES representation . Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₉NOS |

| Molecular Weight | 355.537 g/mol |

| SMILES | CCCN(CCC)CCSC(=O)C(C₁=CC=CC=C₁)C₂=CC=CC=C₂ |

| InChI Key | WEXRVFDKZKSKQS-UHFFFAOYSA-N |

| Solubility | Lipophilic (enhanced tissue penetration) |

The compound’s lipophilicity, conferred by its diphenylketone and thiocarbamate groups, facilitates membrane permeability, enabling efficient delivery to target tissues .

Pharmacological Mechanism of Action

Diprofene exerts its primary effects through dual mechanisms:

Myotropic Antispasmodic Activity

By directly relaxing smooth muscle fibers, Diprofene alleviates spasms in vascular and visceral tissues. This action is independent of autonomic nervous system modulation, distinguishing it from anticholinergic agents .

Vasodilatory Effects

The compound induces peripheral vasodilation by modulating intracellular calcium flux in vascular smooth muscle cells, thereby increasing blood flow to ischemic regions .

Secondary Pharmacodynamic Properties

-

Anticholinergic Activity: Weak inhibition of muscarinic receptors, contributing to spasm relief in gastrointestinal and urinary tracts .

-

Local Anesthetic Action: Sodium channel blockade in peripheral nerves, reducing nociceptive signaling in conditions like biliary colic .

Therapeutic Indications and Clinical Use

Diprofene is indicated for the following conditions:

Peripheral Vasospastic Disorders

-

Raynaud’s Disease: Reduces frequency and severity of vasospastic attacks by improving digital blood flow .

-

Obliterative Endarteritis: Enhances perfusion in affected extremities, mitigating claudication and ulceration risks .

Visceral Smooth Muscle Spasms

-

Gastrointestinal Colic: Relieves spasms in irritable bowel syndrome and intestinal obstructions.

-

Biliary and Renal Colic: Reduces pain associated with gallstones and nephrolithiasis .

Dosage and Administration

-

Standard Regimen: 25 mg (0.025 g) orally twice daily for 4–6 weeks .

-

Adjustments: Renal/hepatic impairment necessitates dose reduction, though specific guidelines remain undefined in available literature .

Comparative Analysis with Related Agents

Diprofene’s efficacy and tolerability are contextualized against other antispasmodics:

| Parameter | Diprofene | Dicyclomine | Papaverine |

|---|---|---|---|

| Primary Mechanism | Myotropic | Anticholinergic | Phosphodiesterase Inhibition |

| Vasodilation | High | Low | Moderate |

| CNS Side Effects | Low | High | None |

This profile positions Diprofene as preferable for patients intolerant to anticholinergic adverse effects .

Research Gaps and Future Directions

Despite its therapeutic promise, Diprofene’s investigational status limits robust clinical data. Key research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume